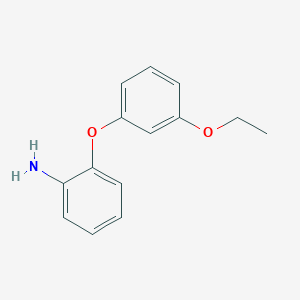

2-(3-Ethoxyphenoxy)aniline

Description

Contextualization within Phenoxy-Aniline Chemical Space

Phenoxy-anilines represent a significant class of compounds in organic chemistry, structurally defined by a diaryl ether backbone where one of the aromatic rings bears an amino (-NH2) group. iucr.org This "twin aromatic ring structure" forms the basis for a vast chemical space with diverse applications. iucr.org The versatility of this scaffold arises from the ability to modify both aromatic rings with various functional groups at multiple positions. These substitutions significantly influence the molecule's electronic properties, conformation, lipophilicity, and potential for hydrogen bonding. ontosight.ai

The phenoxy-aniline family includes numerous derivatives that have been synthesized and studied. The position of the ether linkage and the substituents on either ring leads to a wide array of isomers, each with potentially unique chemical and biological characteristics. For example, altering the substituent on the phenoxy ring (e.g., nitro groups, halogens, alkyl groups) or its position can dramatically change the compound's reactivity and utility. iucr.orgmatrixscientific.com Similarly, substitutions on the aniline (B41778) ring can modulate the basicity and nucleophilicity of the amino group. rsc.org

2-(3-Ethoxyphenoxy)aniline is a specific member of this class, distinguished by the ortho-linkage of the phenoxy group to the aniline and a meta-ethoxy substituent on the phenoxy ring. This particular arrangement dictates its spatial geometry and electronic distribution, setting it apart from other isomers such as 4-phenoxyaniline (B93406) or derivatives with different substitution patterns. solubilityofthings.com

General Research Significance and Potential Academic Pursuits

The phenoxy-aniline scaffold is a cornerstone in synthetic and medicinal chemistry due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. iucr.orgsolubilityofthings.com Compounds within this class are recognized as crucial building blocks for the synthesis of various pharmaceutical agents, including the anti-inflammatory drug Nimesulide, as well as Ampxipine and Loxapine. iucr.org Beyond pharmaceuticals, their derivatives are employed in the development of agrochemicals and dyes. solubilityofthings.com

Academic research into phenoxy-anilines often focuses on exploring their structure-activity relationships (SAR). rsc.orgnih.gov Studies have shown that even subtle structural modifications can lead to significant changes in biological activity. For instance, research on phenoxyaniline (B8288346) analogues as potential calcium channel inhibitors involves systematically varying substituents on the aromatic rings to optimize potency and selectivity. rsc.orgnih.gov The introduction of groups like trifluoromethyl or cyano moieties has been used to probe the influence of electronic factors on biological targets. rsc.org

Given the established importance of the phenoxy-aniline core, this compound represents a valuable subject for further academic investigation. Potential research pursuits could include:

Novel Synthesis Routes: Developing more efficient or environmentally benign methods for its synthesis.

Medicinal Chemistry: Using it as a scaffold to synthesize new libraries of compounds for screening against various biological targets, such as kinases, receptors, or enzymes, where the diaryl ether motif is known to be effective. ontosight.aiontosight.ai

Material Science: Investigating its potential use as a monomer or intermediate in the synthesis of novel polymers or functional materials, leveraging the reactivity of the amine group. solubilityofthings.com

Comparative Studies: Performing comparative analyses against its isomers to systematically understand how the precise placement of the ethoxy group and the ether linkage influences its physicochemical properties and biological interactions.

The exploration of such avenues could uncover new applications and deepen the understanding of the chemical and biological properties governed by the specific architecture of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVQNBXIXLQZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306686 | |

| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-45-0 | |

| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 3 Ethoxyphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Solution-state ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of 2-(3-ethoxyphenoxy)aniline by mapping its carbon skeleton and the corresponding proton environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for the ethoxy group and the nine aromatic protons distributed across the two phenyl rings. The ethoxy group should present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The aromatic region (typically 6.0-8.0 ppm) would contain a complex set of overlapping multiplets corresponding to the nine protons on the two substituted rings. The specific chemical shifts are influenced by the electronic effects of the amino (-NH₂), ether (-O-), and ethoxy (-OCH₂CH₃) substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 14 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon type. nih.gov The ethoxy group carbons would appear in the upfield region, while the twelve aromatic carbons would resonate in the downfield region (typically 100-160 ppm). nih.gov The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) are expected to be shifted further downfield. nih.gov The analysis of chemical shifts, aided by computational predictions and comparison with similar diaryl ether structures, allows for the unambiguous assignment of each carbon signal. nih.govrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables outline the predicted chemical shifts for this compound, based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H's | 6.5 - 7.5 | Multiplet (m) |

| -NH₂ | 3.6 - 4.2 | Broad Singlet (br s) |

| -OCH₂CH₃ | ~4.0 | Quartet (q) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C's | 105 - 160 |

| C-N | 140 - 150 |

| C-O (Ether) | 150 - 160 |

| -OCH₂CH₃ | ~64 |

Solid-state NMR (SSNMR) spectroscopy provides critical information on the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment, including intermolecular packing and hydrogen bonding. csic.es Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. libretexts.org

For this compound, ¹³C CP-MAS SSNMR could be used to identify the presence of different polymorphs (different crystalline forms), as each would give rise to a unique set of chemical shifts due to distinct packing arrangements. Furthermore, SSNMR is highly sensitive to the dynamics of the molecule in the crystal lattice, such as the rotation of the phenyl rings or the motion of the ethoxy group. csic.es The combination of SSNMR with quantum chemical calculations, such as the Gauge-Including Projector-Augmented Wave (GIPAW) method, can provide a powerful tool for assigning solid-state spectra and refining crystal structure data. libretexts.org

The flexibility of the diaryl ether linkage in this compound means the molecule can adopt various conformations in solution. Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for probing these conformational preferences. uu.nlresearchgate.net

These methods detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. uu.nl For this compound, a NOESY or ROESY experiment would be crucial for determining the relative orientation of the two aromatic rings. For instance, observing a NOE cross-peak between a proton on the aniline (B41778) ring and a proton on the ethoxy-substituted ring would provide direct evidence of a conformation where these two rings are spatially close. By analyzing the intensities of various NOE cross-peaks, a detailed 3D model of the predominant solution-state conformation can be constructed. This information is vital for understanding how the molecule's shape influences its properties and interactions.

X-ray Crystallography for Definitive Solid-State Molecular and Crystal Structure Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields a detailed map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be calculated with high precision. libretexts.org

For this compound, an X-ray crystal structure would provide unambiguous information on:

Bond Parameters: Precise measurements of all bond lengths and angles, which can offer insights into electronic effects like resonance and hybridization.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, known as crystal packing. It would definitively reveal the nature of hydrogen bonds formed by the amine (-NH₂) group, such as N-H···N or N-H···O interactions, which often dictate the supramolecular architecture. libretexts.org

Planarity: The degree of planarity of the two aromatic rings.

Although a specific crystal structure for this compound is not publicly available, analysis of related diaryl compounds often reveals dimeric structures formed through hydrogen bonding. libretexts.org Such an analysis would be the gold standard for understanding its solid-state conformation and packing forces.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" and is highly effective for identifying the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts:

N-H Stretching: As a primary amine, it should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The diaryl ether linkage is characterized by strong, distinctive asymmetric and symmetric C-O-C stretching bands, typically found in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1550-1650 cm⁻¹.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can help confirm the substitution patterns on the aromatic rings.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2980 - 2850 | Aliphatic C-H (Ethoxy) | Stretch |

| 1620 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) |

| 1600, 1500, 1450 | Aromatic Ring | C=C Stretch |

| 1250 - 1200 | Aryl Ether (C-O-C) | Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. The spectrum is primarily influenced by the presence of chromophores, which for this compound are the two aromatic rings.

The molecule contains two key auxochromes, the amino (-NH₂) group and the ethoxy (-OC₂H₃) group, which possess non-bonding electrons. These groups can donate electron density into the aromatic π-systems, extending conjugation and shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene (B151609). The ether oxygen also acts as an auxochrome.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show strong absorptions corresponding to π→π* transitions within the conjugated aromatic system. Based on the spectra of aniline and phenoxybenzene, one would anticipate at least two primary absorption bands. The interaction between the two aromatic rings through the ether linkage can lead to complex electronic behavior, potentially resulting in spectra that are not a simple sum of the two individual chromophores. Mechanistic studies on related diaryl ethers have utilized UV-Vis spectroscopy to probe the electronic state of the molecule during chemical reactions. nih.gov

Table 4: Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π→π* | ~240 - 250 | Ethoxyphenoxy moiety |

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| Phenoxybenzene |

| 3-Ethoxyphenol (B1664596) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, with a chemical formula of C₁₄H₁₅NO₂ and a calculated molecular weight of 229.28 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high precision.

The fragmentation pattern, typically generated using Electron Ionization (EI), provides a "fingerprint" of the molecule's structure. Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are valuable for confirming the molecular ion, as they impart less energy to the molecule, reducing fragmentation and preserving the molecular ion peak ([M]⁺) or generating a protonated molecular ion ([M+H]⁺). nih.govresearchgate.net

The predicted EI fragmentation of this compound would proceed through several key pathways dictated by its functional groups:

Cleavage of the Ether Linkage: The bond between the oxygen and the phenyl rings is a likely point of scission. This can lead to fragments corresponding to the ethoxyphenoxy cation or the aminophenyl cation.

Fragmentation of the Ethoxy Group: A common fragmentation pathway for ethoxybenzenes involves the loss of an ethylene (B1197577) molecule (C₂H₄, mass loss of 28 Da) via a McLafferty-type rearrangement, leading to a hydroxyphenoxy-containing fragment. Loss of an ethyl radical (•C₂H₅, mass loss of 29 Da) is also a probable event.

Fissions Associated with the Aniline Moiety: Primary aromatic amines undergo characteristic fragmentation, often involving the loss of HCN (mass loss of 27 Da) from the aromatic ring after initial cleavages. acs.org

Rearrangements and Aromatic Ring Cleavage: Under EI conditions, diphenyl ethers can undergo complex rearrangements. nih.govresearchgate.net Subsequent fragmentation of the phenyl rings can lead to a series of smaller ions, such as the phenyl cation at m/z 77. researchgate.net

A predicted fragmentation pattern is detailed in the table below.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes on Fragmentation Pathway |

|---|---|---|---|

| 229 | [C₁₄H₁₅NO₂]⁺• | - | Molecular Ion (M⁺•) |

| 201 | [C₁₂H₁₁NO₂]⁺• | C₂H₄ (28 Da) | Loss of ethylene from the ethoxy group. |

| 200 | [C₁₂H₁₀NO₂]⁺ | C₂H₅• (29 Da) | Loss of an ethyl radical from the ethoxy group. |

| 137 | [C₈H₉O₂]⁺ | C₆H₆N• (92 Da) | Cleavage of the ether bond, charge retained on the ethoxy-substituted fragment. |

| 121 | [C₆H₆NO]⁺• | C₈H₉O• (136 Da) | Cleavage of the ether bond with hydrogen rearrangement. |

| 93 | [C₆H₇N]⁺• | C₈H₈O₂ (136 Da) | Cleavage of the ether bond, charge retained on the aniline fragment. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment from benzene-containing compounds. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from reaction byproducts, starting materials, and other impurities, thereby assessing its purity and enabling its isolation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For aromatic amines, GC-MS provides excellent separation and definitive identification. coresta.orgglsciences.com The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which acts as a highly specific detector.

Key considerations for the GC-MS analysis of this compound include the use of a mid-polarity capillary column to achieve optimal separation. nih.gov The mass spectrometer would be operated in either full scan mode to acquire complete mass spectra of all eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for purity assessment, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. nih.gov For aniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comhep.com.cn

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (like a C18 column) using a polar mobile phase. nih.gov A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to ensure the efficient elution and sharp peak shape of the target compound and any impurities. nih.gov A UV detector is highly suitable for detection, as the aromatic rings in this compound absorb UV light. scispace.com For enhanced analytical power, a photodiode array (PDA) detector can be used to capture the UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment.

The following table summarizes typical starting conditions for these chromatographic methods.

| Parameter | GC-MS | HPLC |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry | High-Performance Liquid Chromatography |

| Column | DB-35 MS or similar (30 m x 0.25 mm, 0.25 µm) nih.gov | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |

| Mobile Phase/Carrier Gas | Helium or Hydrogen researchgate.net | Gradient of Acetonitrile and Water (with 0.1% formic acid or acetate (B1210297) buffer) nih.gov |

| Temperature | Temperature programmed, e.g., 100°C to 300°C at 10°C/min | Ambient or controlled (e.g., 30°C) scispace.com |

| Flow Rate | ~1 mL/min | ~1 mL/min nih.gov |

| Detection | Mass Spectrometry (EI, Full Scan or SIM) | UV (e.g., 254 nm) or Photodiode Array (PDA) nih.gov |

| Application | Purity testing, identification of volatile impurities | Purity determination, quantification, isolation (preparative HPLC) |

Reaction Mechanisms and Chemical Transformations Involving 2 3 Ethoxyphenoxy Aniline

Electrophilic Aromatic Substitution Mechanisms on the Phenoxy-Aniline Core

The structure of 2-(3-ethoxyphenoxy)aniline contains two benzene (B151609) rings, both of which are activated towards electrophilic aromatic substitution (EAS). However, the aniline (B41778) ring is significantly more reactive due to the powerful electron-donating nature of the amino group (-NH2). The -NH2 group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Similarly, the phenoxy ether linkage (-OAr) and the ethoxy group (-OEt) on the second ring are also ortho, para-directing activators.

Given the superior activating strength of the amino group, electrophilic attack will preferentially occur on the aniline ring. chemistrysteps.comlibretexts.org The general mechanism for EAS proceeds in two steps:

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This fast step restores the aromatic π-system. masterorganicchemistry.com

Due to the high reactivity of arylamines, these reactions can be difficult to control, often leading to multiple substitutions, such as polyhalogenation. chemistrysteps.comlibretexts.org To manage this, the reactivity of the amino group can be attenuated by converting it to an acetamide (B32628) (-NHCOCH3) through acetylation. This amide is still an ortho, para-director but is less activating, allowing for more controlled monosubstitution. The acetyl group can be subsequently removed via hydrolysis to restore the amine. libretexts.org It is important to note that Friedel-Crafts reactions catalyzed by Lewis acids like AlCl₃ are typically not feasible with anilines, as the catalyst forms a deactivating complex with the basic amino group. libretexts.org

| Substituent Group | Effect on Ring | Directing Influence | Relative Activating Strength |

|---|---|---|---|

| Amino (-NH₂) | Strongly Activating | Ortho, Para | Very High |

| Phenoxy Ether (-OAr) | Activating | Ortho, Para | Moderate |

| Ethoxy (-OCH₂CH₃) | Activating | Ortho, Para | High |

Oxidation and Reduction Pathways of the Aniline Moiety and Phenoxy Ether

The aniline and phenoxy ether components of the molecule exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The aniline moiety is highly susceptible to oxidation. openaccessjournals.com Depending on the oxidizing agent and reaction conditions, aniline can be transformed into a variety of products. For instance, strong oxidants can lead to the formation of nitrobenzene, benzoquinones, or can induce polymerization to produce polyaniline-like materials. openaccessjournals.com The specific outcome is dictated by the chosen reagents and the control of the reaction environment. openaccessjournals.com

Reduction: The most significant reduction reaction involving this structural class is the conversion of the corresponding nitro compound, 1-(3-ethoxyphenoxy)-2-nitrobenzene, to this compound. This transformation is fundamental to its synthesis. prepchem.comchemicalbook.com The reduction of the nitro group can be achieved through several methods, including catalytic hydrogenation or the use of dissolving metals in acid. nih.govwikipedia.org

Catalytic Hydrogenation : This is a widely used, clean method employing catalysts such as palladium on carbon (Pd/C) or platinum sulfide (B99878) (Pt/S) under a hydrogen atmosphere. prepchem.comchemicalbook.com The reaction proceeds through the stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.govsioc-journal.cn

Metal/Acid Reduction : Classic methods like the Béchamp reduction use iron filings and hydrochloric acid to reduce aromatic nitro compounds to anilines. wikipedia.org

| Transformation | Reagent(s) | Typical Product(s) | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄), Dichromates | Nitrobenzene, Benzoquinones, Polymerized materials | openaccessjournals.com |

| Reduction (of Nitro Precursor) | H₂, Pd/C (Catalytic Hydrogenation) | Aniline | prepchem.comchemicalbook.com |

| Fe, HCl (Béchamp Reduction) | Aniline | wikipedia.org |

Rearrangement Reactions Involving N-Alkyl Anilines (e.g., Hofmann-Martius Rearrangement)

The Hofmann-Martius rearrangement is a characteristic reaction of N-alkylated anilines, which involves the migration of an alkyl group from the nitrogen atom to the aromatic ring. wikipedia.orgdbpedia.org While this compound itself would not undergo this reaction, its N-alkyl derivatives would be suitable substrates.

The reaction is typically induced by heating the N-alkylaniline hydrochloride salt or by using an acid catalyst like HCl at high temperatures. wikipedia.orgtmv.ac.in The mechanism is understood to be an intermolecular process where the N-alkyl bond cleaves, generating an alkyl electrophile (such as a carbocation). This electrophile then attacks the electron-rich aniline ring in a process analogous to a Friedel-Crafts alkylation, yielding ortho- and para-alkylated aniline products. wikipedia.orgspcmc.ac.in When a metal halide is employed as the catalyst, the reaction is also known as the Reilly-Hickinbottom rearrangement. wikipedia.orgdbpedia.org

Nucleophilic Reactivity of the Amine Group and Its Derivatives

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. chemguide.co.uk This reactivity allows it to participate in a variety of essential bond-forming reactions.

Reaction with Alkyl Halides : The amine can act as a nucleophile to displace a halide from an alkyl halide. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. This can lead to subsequent alkylations, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org

Reaction with Acyl Halides and Anhydrides : In a more controlled reaction, the amine readily attacks acyl chlorides or acid anhydrides to form stable N-substituted amides. This reaction is often used to protect the amine group during other synthetic steps. libretexts.org

Reaction with Carbonyls : The amine can undergo nucleophilic addition to aldehydes and ketones. With a primary amine like this compound, this addition is followed by dehydration to form an imine (a compound containing a C=N double bond). libretexts.org

The nucleophilicity of the amine is subject to steric effects; the bulky 2-phenoxy substituent may hinder reactions with sterically demanding electrophiles. masterorganicchemistry.com

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation is a cornerstone process for the synthesis of this compound from its nitro precursor, 1-(3-ethoxyphenoxy)-2-nitrobenzene. prepchem.comchemicalbook.com The mechanism for the reduction of a nitro group on a catalyst surface (like Pd, Pt, or Ni) is a heterogeneous process. It involves the adsorption of the nitroarene onto the metal surface, followed by the sequential transfer of hydrogen atoms. This multi-step process proceeds through key intermediates, including nitrosoarene and N-arylhydroxylamine species, before the final amine product is formed and desorbed from the catalyst. nih.gov

The primary focus of this reaction is chemoselectivity—reducing the nitro group without affecting other potentially reducible functional groups or the aromatic rings. nih.gov The aniline and phenoxy ether moieties are generally stable under the conditions used for nitro group reduction. Stereochemical considerations are not directly applicable to the synthesis of this compound itself, as no new chiral centers are created in the process.

Metal-Catalyzed Transformations and Their Mechanistic Insights

The aniline scaffold is a versatile building block in a multitude of metal-catalyzed reactions, particularly for the synthesis of nitrogen-containing heterocycles and for C-N bond formation.

Anilines are common starting materials in the synthesis of quinolines, a vital class of heterocyclic compounds. organic-chemistry.orgnih.gov While various classical methods exist, modern approaches frequently rely on metal catalysis. For example, cobalt-catalyzed reactions can achieve the cyclization of anilines with ketones to form substituted quinolines. mdpi.com Similarly, copper and palladium catalysts are widely employed in various annulation strategies to construct the quinoline (B57606) core from aniline derivatives. organic-chemistry.orgmdpi.com

A particularly elegant and atom-economical metal-catalyzed transformation is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgscispace.com This process avoids the use of reactive alkyl halides and produces water as the only byproduct. beilstein-journals.org The reaction is catalyzed by a range of first-row (Mn, Fe, Co, Ni) and precious (Ru, Ir) transition metals. rsc.orgbeilstein-journals.orgresearchgate.net

The generally accepted mechanism proceeds through a catalytic cycle:

Dehydrogenation : The metal catalyst abstracts two hydrogen atoms from the substrate alcohol, oxidizing it in-situ to the corresponding aldehyde or ketone. The hydrogen is temporarily stored on the metal complex as a metal hydride. rsc.orgscispace.com

Condensation : The aniline, this compound, reacts with the newly formed aldehyde, eliminating a molecule of water to form an imine intermediate. rsc.org

Hydrogenation : The metal hydride complex transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated secondary amine. rsc.orgscispace.com

Catalyst Regeneration : Upon transferring the hydrogen, the catalyst is regenerated and can re-enter the catalytic cycle.

Mechanistic studies, including in-situ monitoring by NMR, have provided evidence for this pathway by detecting the transient aldehyde and imine intermediates in the reaction mixture. rsc.orgscispace.com

| Metal Catalyst Base | Typical Reaction Conditions | Scope | Reference |

|---|---|---|---|

| Manganese (Mn) | Mn(CO)₅Br, Ligand, Base | Effective for various anilines and aliphatic/heteroaromatic alcohols. | beilstein-journals.org |

| Iron (Fe) | (Cyclopentadienone)iron complexes | N-alkylation of electron-rich anilines with primary aliphatic alcohols. | rsc.orgscispace.com |

| Cobalt (Co) | Co complex with PN₅P ligand | Selective mono-alkylation of aromatic amines under mild conditions. | researchgate.net |

| Nickel (Ni) | Ni(II) salt, Ligand, Base | N-alkylation with a variety of primary alcohols, including diols. | rsc.org |

| Ruthenium (Ru) | Ru(II)-NHC complexes | Efficient for N-alkylation of anilines with arylmethyl alcohols. | researchgate.net |

An Exploration of Catalytic Transformations of this compound

The compound this compound is a diaryl ether derivative that incorporates both an aniline and a phenoxy moiety. This unique structural arrangement provides multiple reactive sites for advanced chemical synthesis, making it a valuable building block for the construction of complex heterocyclic scaffolds and other functionalized molecules. While specific catalytic studies on this compound itself are not extensively documented in dedicated reports, its reactivity can be inferred from the well-established chemical transformations of its constituent functional groups—anilines and diaryl ethers. This article delves into the potential reaction mechanisms and chemical transformations involving this compound, focusing on modern catalytic methods that are pivotal in organic synthesis. The discussion is structured around the application of transition-metal catalysis for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, the synergistic potential of multi-catalytic systems, and the burgeoning field of photoredox catalysis for aniline functionalization.

The reactivity of this compound is dominated by the nucleophilic character of the amino group and the potential for activation of C-H, C-N, and C-O bonds within its diaryl ether framework.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-N and C-C bonds with high efficiency and selectivity. eie.grmdpi.com For a substrate like this compound, these catalytic methods can be applied in both intermolecular and intramolecular contexts.

Intermolecular Cross-Coupling Reactions:

The primary amino group of this compound makes it an ideal nucleophile for palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgnih.govuwindsor.ca This reaction would couple the aniline with various aryl or heteroaryl halides (or pseudohalides) to form the corresponding triarylamine derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of even sterically hindered or electron-poor substrates under relatively mild conditions. mit.eduorganic-chemistry.org

Conversely, if this compound were first halogenated (e.g., brominated) on either aromatic ring, it would become an excellent electrophilic partner in C-C bond-forming reactions like the Suzuki-Miyaura coupling. organic-chemistry.org This palladium-catalyzed reaction with an organoboron reagent (such as a boronic acid or ester) is a robust method for creating biaryl linkages. mdpi.comnih.gov Methods for the Suzuki coupling of unprotected ortho-bromoanilines have been developed, highlighting the feasibility of such transformations without the need for protecting the amine functionality. nih.gov

Intramolecular Cyclization Reactions:

The structure of this compound is pre-organized for intramolecular cyclization reactions to form valuable heterocyclic products. A key transformation for related 2-aminobiaryl systems is the palladium- or copper-catalyzed intramolecular C-N bond formation to yield carbazoles. chemicalbook.comorganic-chemistry.org This type of dehydrogenative cyclization or C-H amination provides a direct route to N-heterocycles. organic-chemistry.org

Furthermore, the diaryl ether backbone can undergo intramolecular C-C bond formation through palladium-catalyzed C-H activation to produce dibenzofurans. researchgate.netorganic-chemistry.orgnih.gov This transformation typically involves the coupling of two C-H bonds on adjacent aromatic rings. An efficient method for this synthesis uses a reusable Pd/C catalyst with o-iododiaryl ethers, which can be prepared in a one-pot sequence. nih.gov

Table 1: Representative Transition Metal-Catalyzed Reactions Applicable to the this compound Scaffold

Reaction Type Catalyst System (Example) Bond Formed Substrate Role of Aniline Derivative Potential Product Reference Buchwald-Hartwig Amination Pd(OAc)₂, Phosphine Ligand (e.g., BINAP, DPEphos) C-N Nucleophile (Amine) N-Aryl-2-(3-ethoxyphenoxy)aniline [15, 21] Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Base (e.g., K₂CO₃) C-C Electrophile (as Aryl Halide) Aryl-substituted this compound [29, 37] Intramolecular C-H Amination Pd(OAc)₂ or Cu(I/II) salts C-N Substrate for Cyclization Substituted Carbazole/Phenoxazine [2, 12] Intramolecular C-H Arylation Pd(OAc)₂, Oxidant C-C Substrate for Cyclization Substituted Dibenzofuran (B1670420) nih.gov

The efficiency and selectivity of chemical transformations can be significantly enhanced by using multiple catalysts that operate synergistically in a single pot. snnu.edu.cn These cooperative or multi-catalytic systems can enable reaction cascades that would be difficult to achieve in a stepwise fashion.

A highly relevant example is the iridium- and copper-cocatalyzed dehydrogenative cyclization of 2-aminobiphenyls to produce N-H carbazoles. organic-chemistry.org In this system, the iridium catalyst is believed to facilitate the C-H activation and cyclization, while the copper cocatalyst aids in the aerobic oxidation needed to regenerate the active catalyst. Given the structural similarity, it is plausible that such a dual-catalytic system could be applied to the intramolecular C-N bond formation of this compound.

Another pertinent example comes from the synthesis of dibenzofurans, which can be constructed via a one-pot sequence involving a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This combination of two distinct catalytic cycles allows for the rapid assembly of the dibenzofuran core from simpler starting materials. Such strategies highlight the potential for developing complex transformations of the this compound framework by combining the orthogonal reactivity of different transition metals.

Table 2: Examples of Cooperative Catalytic Systems for Heterocycle Synthesis

Catalytic Partners Transformation Product Type Mechanism Insight Reference Iridium (Ir) and Copper (Cu) Dehydrogenative C-H/N-H Cyclization Carbazoles Dual role of C-H activation (Ir) and aerobic oxidation (Cu). chemicalbook.com Palladium (Pd) and Copper (Cu) One-Pot Cross-Coupling/Ullmann Reaction Dibenzofurans Sequential Pd-catalyzed C-C coupling and Cu-catalyzed C-O coupling. nih.gov Palladium (Pd) and Norbornene Site-Specific Arene Difunctionalization Aryl Ethers Norbornene acts as a transient mediator to enable ortho-functionalization. eie.gr

Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules under exceptionally mild conditions, often at room temperature. frontiersin.org This strategy relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. Anilines are excellent substrates for oxidative SET due to their low oxidation potentials.

The functionalization of this compound via photoredox catalysis could proceed through several pathways. beilstein-journals.org Oxidation of the aniline nitrogen would generate a radical cation, which could then undergo a variety of transformations. nih.gov For example, deprotonation at the para-position of the aniline ring, followed by coupling with a radical species, could lead to selective C-H functionalization. This approach has been used for the nitration and halogenation of aniline derivatives. beilstein-journals.org

Furthermore, dual catalytic systems combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or rhodium) have enabled a wide range of C(sp²)-H functionalizations. beilstein-journals.org These methods could potentially be used to introduce alkyl, aryl, or other functional groups onto the aromatic rings of this compound. A novel visible-light-driven method has also been developed for synthesizing 2,3-diamines from anilines, which proceeds through C-N bond cleavage and subsequent C-C bond formation, showcasing the diverse reactivity accessible through photocatalysis. rsc.org

Table 3: Potential Photoredox-Catalyzed Functionalizations of Anilines

Reaction Type Photocatalyst (Example) Co-catalyst/Reagent Bond Functionalized Mechanism Highlight Reference C-H Nitration Organic Dyes (e.g., 4CzIPN) NaNO₂ Aromatic C-H Generation of arene radical cation intermediate. C-H Halogenation Iridium or Ruthenium Complexes Halogen Source (e.g., HBr) Aromatic C-H Aerobic oxidation facilitates the catalytic cycle. C-H Olefination Ru or Ir Complex Rhodium (Rh) Catalyst Aromatic C-H Dual photoredox/transition metal catalysis. C-N Cleavage / C-C Formation 4CzIPN Diisopropylethylamine (DIPEA) C-N and C-C Synthesis of 2,3-diamines without an imine intermediate.

Based on the information available, there are no specific computational chemistry or theoretical studies that have been published on the compound “this compound”. Therefore, it is not possible to provide a detailed article on its electronic structure, reactivity, molecular properties, reaction pathways, regioselectivity, or predicted spectroscopic properties as requested in the outline.

Scientific research and computational analyses are highly specific to the molecules being studied. The absence of published literature on this compound in these particular areas of computational chemistry means that the data required to generate the requested content does not exist in the public domain.

Should scholarly articles focusing on the computational and theoretical aspects of this compound be published in the future, it would be possible to generate the detailed article as outlined.

Q & A

Q. Q1: What are the optimal synthetic routes for 2-(3-Ethoxyphenoxy)aniline, and how can purity be ensured?

A: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling between 3-ethoxyphenol and 2-nitrochlorobenzene, followed by nitro-group reduction. Key steps include:

- Reaction conditions : Use Cu catalysts for coupling (e.g., 80–120°C in DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Q2: How is the molecular structure of this compound validated?

A: Use X-ray crystallography for absolute confirmation (orthorhombic crystal system, space group Pna2₁ observed in analogs) . Alternatively, FT-IR (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]⁺ expected at m/z 245.3) corroborate structure .

Stability and Reactivity

Q. Q3: What factors influence the stability of this compound under storage?

A: Stability is pH- and light-sensitive:

Q. Q4: How does the ethoxyphenoxy substituent affect electrophilic aromatic substitution (EAS) reactivity?

A : The ethoxy group is ortho/para-directing , while the phenoxy group is meta-directing . Competitive substitution occurs at C-4 (para to ethoxy) and C-5 (meta to phenoxy). Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity .

Advanced Functionalization

Q. Q5: What catalytic strategies enable C-H functionalization of this compound?

A : Palladium-catalyzed C-H acetoxylation with 2-(neopentylsulfinyl)aniline as a directing group achieves diacetoxylation at 100°C in 40 min (Pd(OAc)₂, PhI(OAc)₂ oxidant) . For alkenylation , use Pd/Ag cocatalysts with electron-deficient olefins (e.g., acrylates) under mild conditions .

Q. Q6: How can computational methods optimize reaction pathways for derivatives?

A : Molecular docking (AutoDock Vina) predicts binding affinities for drug analogs. MD simulations (GROMACS) assess solvent effects on stability. Pair with experimental validation (e.g., IC₅₀ assays) .

Analytical and Mechanistic Studies

Q. Q7: How are contradictory spectral data resolved (e.g., NMR splitting patterns)?

A : For ambiguous ¹H NMR signals (e.g., overlapping aromatic protons):

Q. Q8: What mechanistic insights explain unexpected byproducts in oxidation reactions?

A : Peroxidase-mediated oxidation (e.g., horseradish peroxidase/H₂O₂) generates quinone-imine intermediates, which dimerize or react with nucleophiles. Track intermediates via UV-vis spectroscopy (λₘₐₓ ~450 nm) .

Safety and Handling

Q. Q9: What safety protocols mitigate risks during large-scale synthesis?

A :

- PPE : Nitrile gloves, goggles, and fume hoods.

- Waste disposal : Neutralize aniline derivatives with NaHCO₃ before incineration.

- Emergency measures : For spills, use activated carbon and avoid aqueous rinses (prevents groundwater contamination) .

Data Contradictions and Validation

Q. Q10: How should researchers address discrepancies in reported synthetic yields?

A : Variables include:

- Catalyst purity : Trace metals in Cu catalysts alter coupling efficiency.

- Solvent dryness : Anhydrous DMF is critical for nitro-group reduction.

- Reproduce methods with controlled atmosphere (N₂/glovebox) and validate via independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.